molecular formula C17H15NO5 B2866462 Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate CAS No. 887357-29-1

Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate

Cat. No.: B2866462
CAS No.: 887357-29-1
M. Wt: 313.309
InChI Key: RXNSSDDOYCPZEM-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a formyl group, and an acetylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-formylphenol with acetic anhydride to form 3-formylphenoxyacetate. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-[[2-(3-carboxyphenoxy)acetyl]amino]benzoic acid.

    Reduction: 4-[[2-(3-hydroxyphenoxy)acetyl]amino]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The acetylamino linkage may also play a role in binding to specific receptors, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-formylphenoxy)benzoate
  • N-Ethyl-2-(4-formylphenoxy)acetamide
  • 2-(3-Formylphenoxy)acetamide
  • N,N-Diethyl-2-(4-formylphenoxy)acetamide

Uniqueness

Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-17(21)13-5-7-14(8-6-13)18-16(20)11-23-15-4-2-3-12(9-15)10-19/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNSSDDOYCPZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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